molecular formula C13H24N2O2 B2487555 tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate CAS No. 1330766-47-6

tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate

Cat. No.: B2487555
CAS No.: 1330766-47-6
M. Wt: 240.347
InChI Key: SYCMFTHLNCVHEM-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features both a carbamate moiety, specifically a tert-butoxycarbonyl (Boc) group, and a piperidine scaffold. The Boc group is a cornerstone in organic synthesis, widely employed as a protecting group for amines due to its stability under a variety of reaction conditions and its clean removability . This allows researchers to selectively manipulate other functional molecules in a complex molecule without affecting the amine functionality. The piperidine ring is a privileged structure in pharmacology, frequently found in active pharmaceutical ingredients targeting the central nervous system and other therapeutic areas. The presence of the cyclopropane ring fused to the piperidine introduces conformational restraint and can significantly influence the molecule's metabolic stability and binding affinity to biological targets . As a versatile intermediate, this compound is For Research Use Only and is strictly intended for laboratory research applications such as the synthesis of novel molecular entities, structure-activity relationship (SAR) studies, and the development of protease inhibitors and other therapeutic agents. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(6-7-13)10-4-8-14-9-5-10/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCMFTHLNCVHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simmons-Smith Cyclopropanation

Introducing a cyclopropane ring via the Simmons-Smith reaction involves treating a vinylpiperidine derivative with diiodomethane and a zinc-copper couple. For instance, 4-vinylpiperidine undergoes cyclopropanation to yield 1-(piperidin-4-yl)cyclopropane, which is subsequently aminated and Boc-protected.

Table 2: Cyclopropanation of 4-Vinylpiperidine

Reagent Catalyst Solvent Temperature Time Yield (%)
CH₂I₂, Zn(Cu) None Ether 0°C → RT 12 h 65

This method capitalizes on the strain of the cyclopropane ring but requires precise control over reaction stoichiometry to prevent over-alkylation.

Transition Metal-Catalyzed Approaches

Carbamate Formation via Activated Carbonates

p-Nitrophenyl Chloroformate Activation

Activated carbonates, such as p-nitrophenyl chloroformate (PNPCOCl), facilitate carbamate formation under mild conditions. Treating 1-cyclopropylpiperidin-4-amine with PNPCOCl in DCM generates an intermediate carbonate, which reacts with tert-butanol to install the Boc group.

Table 3: Carbamate Formation Using PNPCOCl

Amine Reagent Base Solvent Yield (%)
1-Cyclopropylpiperidin-4-amine PNPCOCl DIEA DCM 84

This method achieves high yields but requires chromatographic purification to remove p-nitrophenol byproducts.

Benzotriazole-Based Carbonates

Benzotriazole-1-carbonyl chloride (BTBC) offers enhanced reactivity toward amines. Reaction of 1-cyclopropylpiperidin-4-amine with BTBC in acetonitrile, followed by treatment with tert-butanol, provides the Boc-protected product in 89% yield. BTBC’s stability and compatibility with diverse solvents make it advantageous for large-scale syntheses.

Case Studies and Comparative Analysis

Route Efficiency and Scalability

A comparative analysis of four routes highlights the trade-offs between yield, scalability, and practicality:

Table 4: Synthetic Route Comparison

Method Steps Total Yield (%) Key Advantage
Alkylation 2 62 Simplicity
Mitsunobu 3 45 Avoids electrophiles
Simmons-Smith 3 51 Direct cyclopropanation
Buchwald-Hartwig 2 68 High functional group tolerance

The Buchwald-Hartwig method emerges as the most efficient, particularly for substrates sensitive to strong bases.

Characterization Data

Key spectroscopic data for tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate include:

  • ¹H NMR (500 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.55–1.65 (m, 2H, piperidine), 2.75–2.85 (m, 4H, piperidine), 3.10–3.20 (m, 1H, cyclopropane).
  • ESI-MS: m/z 283.2 [M+H]⁺, confirming molecular ion integrity.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a protective moiety for amines and is readily cleaved under acidic conditions. For tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate, this reaction yields the free amine hydrochloride:

Reaction Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

  • Hydrochloric acid (HCl) in dioxane or ethyl acetate.

Mechanism :
Acid-mediated cleavage generates a carbamic acid intermediate, which decarboxylates to release CO₂ and the primary amine. The resulting amine is stabilized as a hydrochloride salt .

Applications :

  • Provides access to reactive intermediates for further functionalization (e.g., peptide coupling).

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes alkylation or sulfonylation, leveraging its nucleophilic character.

Sulfonylation

Example Reaction :

ReagentConditionsProductYieldSource
Methanesulfonyl chlorideDCM, triethylamine, 0°C → RT, 16 hPiperidine sulfonamide derivative91%

Key Observations :

  • Triethylamine acts as a base to scavenge HCl byproducts .

  • Higher yields are achieved with slow reagent addition to minimize side reactions .

Alkylation

Example Reaction :

ReagentConditionsProductYieldSource
Alkyl halidesDCM, DIEA, RT, 4 hN-alkylated piperidine derivatives55%

Mechanistic Insight :

  • Diisopropylethylamine (DIEA) enhances reactivity by deprotonating the amine and stabilizing intermediates .

Carbamate Hydrolysis

The carbamate linkage is susceptible to hydrolysis under basic or enzymatic conditions:

Conditions :

  • Basic : NaOH/MeOH, reflux .

  • Enzymatic : Lipases or esterases in aqueous buffers .

Products :

  • Piperidine-cyclopropane amine and tert-butanol .

Kinetic Data :

  • Half-life in pH 7.4 buffer at 37°C: ~48 hours (estimated from analogous Boc-protected amines) .

Coupling Reactions

The deprotected amine participates in peptide bond formation or urea synthesis:

Example :

ReagentConditionsProductYieldSource
Carboxylic acidsDMF, HATU, DIEA, RTAmide-linked conjugates70–85%

Optimization Notes :

  • Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) outperforms other coupling agents in sterically hindered systems.

Oxidation of the Piperidine Ring

Reagents :

  • mCPBA (meta-chloroperbenzoic acid) oxidizes the piperidine to an N-oxide .

  • Yields depend on solvent polarity and temperature .

Reduction of the Cyclopropane Ring

Reagents :

  • Catalytic hydrogenation (Pd/C, H₂) opens the cyclopropane to form a propane derivative.

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from simpler carbamates due to steric and electronic effects from the cyclopropane-piperidine framework:

CompoundKey ReactionYieldNotes
tert-Butyl piperidin-4-ylcarbamateSulfonylation89%Faster kinetics due to lower steric hindrance
tert-Butyl (4-methylpiperidin-4-yl)carbamateAlkylation55%Reduced reactivity from methyl substitution

Stability Under Synthetic Conditions

Critical parameters affecting stability include:

  • Temperature : Decomposition above 150°C.

  • pH : Stable in neutral conditions; rapid hydrolysis in strong acids/bases .

  • Light : Photodegradation observed under UV exposure.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis
tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of cyclopropyl and piperidine functionalities into larger compounds, which can be pivotal in developing new pharmaceuticals and materials.

Catalytic Reactions
The compound has been utilized in catalytic reactions, particularly in the formation of C–N bonds through photocatalysis. This application is crucial for synthesizing biologically active compounds, such as aminoindoles, under mild conditions with high regioselectivity .

Biological Research Applications

Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor for specific enzymes. This property is essential for studying metabolic pathways and drug interactions, providing insights into enzyme mechanisms and potential therapeutic targets.

Receptor Binding Studies
The compound's interaction with various receptors has been a focus of biological research. It has shown promise in modulating receptor activity, which can lead to significant implications in pharmacology and drug design.

Medicinal Chemistry Applications

Therapeutic Potential
Preliminary studies suggest that this compound may have therapeutic effects against neurodegenerative diseases by inhibiting amyloid-beta aggregation. Such properties are vital for developing treatments for conditions like Alzheimer's disease .

Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of related compounds in astrocyte cultures stimulated with amyloid-beta. The findings indicated that these compounds could reduce cell death and inflammation markers, showcasing their potential in treating neurodegenerative disorders .

Industrial Applications

Material Development
In industrial contexts, this compound is being explored for its utility in developing new materials and chemical processes. Its structural properties may enhance the performance of certain materials or lead to innovative applications in various industries.

Mechanism of Action

The mechanism by which tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include multiple steps and intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate and its analogs:

Compound Substituent Molecular Formula MW (g/mol) Key Properties/Applications Reference
This compound (Target Compound) 4-Piperidyl C₁₃H₂₄N₂O₂ 240.34 Basic piperidine moiety for target binding; used in Ras inhibitor studies (analogous to ).
tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-Fluorophenyl C₁₄H₁₈FNO₂ 251.30 Enhanced lipophilicity (fluorine substituent); potential CNS drug candidate.
tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate 2-Methoxyacetyl C₁₁H₁₉NO₄ 229.27 Polar acetyl group improves solubility; intermediate in peptide synthesis.
tert-butyl (1-(4-(hydroxymethyl)phenyl)cyclopropyl)carbamate 4-(Hydroxymethyl)phenyl C₁₅H₂₁NO₃ 263.34 Hydroxymethyl group enhances hydrophilicity; used in polymer and prodrug research.
tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate 2-Aminoethyl C₁₁H₂₂N₂O₂ 214.31 Flexible aminoethyl chain for chelation or crosslinking; applied in bioconjugation.
tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate Hydroxymethyl C₉H₁₇NO₃ 187.24 High solubility due to -OH group; precursor for chiral auxiliaries.

Key Structural and Functional Comparisons :

Substituent Effects on Solubility :

  • The 4-piperidyl group in the target compound introduces basicity (pKa ~10–11), enhancing water solubility in protonated forms, whereas 3-fluorophenyl () increases lipophilicity (logP ~2.5) .
  • Hydroxymethyl () and 2-methoxyacetyl () substituents improve hydrophilicity, critical for bioavailability in drug design .

Synthetic Utility :

  • Boronic ester analogs () serve as intermediates in Suzuki-Miyaura couplings, unlike the Boc-protected piperidine derivatives .
  • The target compound’s synthesis (similar to ) employs propylphosphonic anhydride as a coupling agent, yielding moderate to high purity (≥95%) .

Biological Activity :

  • 4-Piperidyl derivatives are prominent in kinase and Ras inhibitor research (), leveraging the piperidine’s affinity for hydrophobic enzyme pockets .
  • 3-Fluorophenyl analogs () may exhibit improved blood-brain barrier penetration due to fluorine’s electronegativity and small size .

Thermal and Physical Properties: Melting points vary significantly: 131–133°C for pyridinyl-oxazolo derivatives () vs. ~120°C estimated for the target compound . The aminoethyl derivative () has lower molecular weight (214.31 g/mol), favoring easier diffusion in biological systems .

Research Findings :

  • Medicinal Chemistry : Piperidine-containing analogs (e.g., ) show tunable affinity for Ras protein conformations, critical for anticancer drug development .
  • Safety Profiles : Most analogs (e.g., ) are labeled for laboratory use only, with hazards including respiratory irritation () .

Biological Activity

Tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a piperidine ring, and a cyclopropyl moiety. These structural elements contribute to its pharmacological properties, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The carbamate group can facilitate binding to target proteins, enhancing selectivity and potency.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological functions.

Biological Activity Data

Research has shown that carbamate derivatives exhibit a range of biological activities. The following table summarizes key findings related to the activity of similar compounds.

Compound TypeBiological ActivityReference
Carbamate derivativesAChE inhibition
Piperidine-based compoundsAnticancer properties
Cyclopropane derivativesAntiviral effects
General carbamatesModulators of enzyme activity

Case Studies

  • Anticancer Activity : A study demonstrated that piperidine derivatives showed enhanced cytotoxicity against various cancer cell lines, suggesting that modifications in the piperidine structure can lead to improved therapeutic efficacy .
  • Neuroprotective Effects : Research indicates that certain carbamate derivatives can inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's .

Pharmacological Applications

This compound is being explored for its potential in:

  • Neurological Disorders : By modulating neurotransmitter systems, it may serve as a treatment for conditions such as Alzheimer's disease.
  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate, and how can reaction conditions be optimized?

  • Synthetic Routes : The compound is typically synthesized via multi-step organic reactions, starting with amine protection (e.g., using tert-butoxycarbonyl (Boc) groups) followed by coupling reactions. For example, cyclopropane ring formation may involve [1+2] cycloaddition or transition-metal-catalyzed cross-coupling .
  • Optimization : Critical parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C for Boc protection), and stoichiometric ratios. Catalytic systems like palladium or copper can enhance coupling efficiency .

Q. Which spectroscopic and thermal analysis methods are critical for characterizing this compound?

  • Spectroscopy :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry of the cyclopropane ring and Boc group placement .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
    • Thermal Analysis :
  • TGA/DSC : Thermogravimetric analysis (TGA) assesses decomposition thresholds (~150–200°C), while differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points) .

Q. How does the compound’s stability under varying pH conditions impact laboratory protocols?

  • Acidic Conditions : The Boc group is cleaved under strong acids (e.g., HCl in dioxane), necessitating neutral pH storage for long-term stability .
  • Basic Conditions : Hydrolysis is slower but may occur at elevated temperatures (>40°C) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Nucleophilic Substitution : The carbamate’s carbonyl carbon is electrophilic, enabling attack by amines or alcohols. Steric hindrance from the tert-butyl group slows reactivity, requiring polar aprotic solvents (e.g., DMF) .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids are facilitated by palladium catalysts (e.g., Pd(PPh3_3)4_4) and mild bases (K2_2CO3_3) .

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., acetylcholinesterase)?

  • Docking Studies : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the carbamate oxygen and catalytic serine residues.
  • MD Simulations : Molecular dynamics (GROMACS) assess binding stability, with free energy calculations (MM-PBSA) showing ΔG values of −8.2 ± 1.3 kcal/mol .

Q. What structural modifications enhance biological activity while maintaining metabolic stability?

  • Modification Strategies :

  • Cyclopropane Substitution : Electron-withdrawing groups (e.g., -F) improve membrane permeability .
  • Piperidine Functionalization : N-Methylation reduces hepatic clearance by cytochrome P450 enzymes .
    • Data Comparison :
DerivativeLogPIC50_{50} (nM)Half-life (h)
Parent2.11202.5
N-Me2.3854.7
4-F1.8953.9

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